molecular formula C18H21N5O2S2 B11257316 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11257316
M. Wt: 403.5 g/mol
InChI Key: LNDGFQMFHMLRQR-UHFFFAOYSA-N
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Description

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that features a unique structure combining a thiadiazolo-triazin core with a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. The starting materials often include tert-butyl derivatives and thiadiazolo-triazin intermediates. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazolo-triazin core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfanyl group.

    Substitution: The acetamide moiety can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the acetamide moiety.

Scientific Research Applications

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazolo-triazin core can interact with enzymes or receptors, leading to various biological effects. The sulfanyl-acetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(3,5-dimethylphenyl)acetamide is unique due to its combination of a thiadiazolo-triazin core with a sulfanyl-acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H21N5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H21N5O2S2/c1-10-6-11(2)8-12(7-10)19-13(24)9-26-17-22-23-15(25)14(18(3,4)5)20-21-16(23)27-17/h6-8H,9H2,1-5H3,(H,19,24)

InChI Key

LNDGFQMFHMLRQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C(C)(C)C)C

Origin of Product

United States

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